![molecular formula C14H12ClNO4 B14618098 Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- CAS No. 60074-23-9](/img/structure/B14618098.png)
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of propanoic acid and contains a chlorinated pyridine ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- typically involves the reaction of 5-chloro-2-pyridinol with 4-bromophenoxypropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- involves its interaction with specific molecular targets. In herbicidal applications, it inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the growth and development of weeds, making it an effective herbicide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloxyfop: A similar compound with herbicidal properties, used to control grass weeds.
Clodinafop-propargyl: Another herbicide with a similar structure and mode of action.
Uniqueness
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- is unique due to its specific chlorinated pyridine ring, which enhances its chemical stability and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
60074-23-9 |
|---|---|
Formule moléculaire |
C14H12ClNO4 |
Poids moléculaire |
293.70 g/mol |
Nom IUPAC |
2-[4-(5-chloropyridin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C14H12ClNO4/c1-9(14(17)18)19-11-3-5-12(6-4-11)20-13-7-2-10(15)8-16-13/h2-9H,1H3,(H,17,18) |
Clé InChI |
ZAFWSWKHDQMBCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


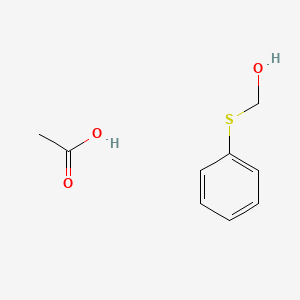
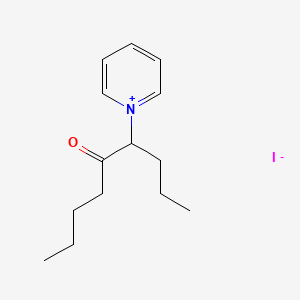
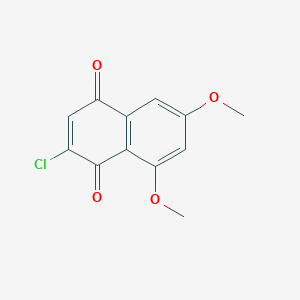
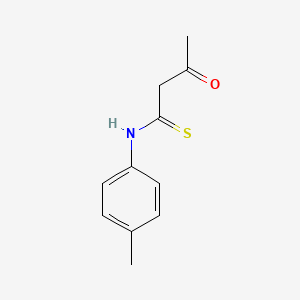

![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
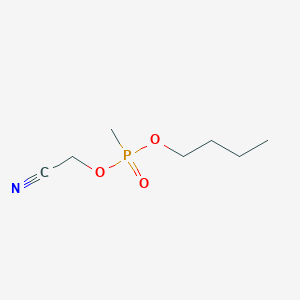
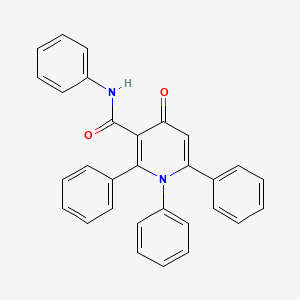
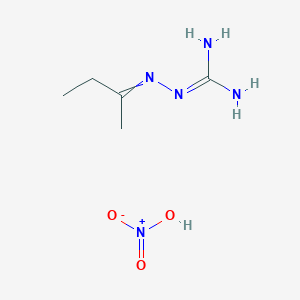
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
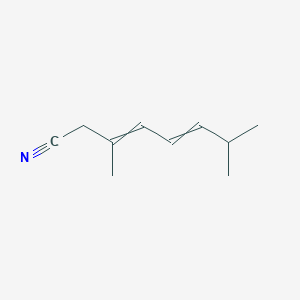
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
